molecular formula C14H18Cl2N2O2 B086507 1,1'-[Ethylenebis(oxymethylene)]dipyridinium dichloride CAS No. 14417-67-5

1,1'-[Ethylenebis(oxymethylene)]dipyridinium dichloride

Cat. No.: B086507
CAS No.: 14417-67-5
M. Wt: 317.2 g/mol
InChI Key: BQHBBENFAJGTNJ-UHFFFAOYSA-L
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Description

1,1'-[ethylenebis(oxymethylene)]dipyridinium dichloride (CAS 14417-67-5) is a high-purity pyridinium compound supplied for advanced chemical and pharmaceutical research . This compound belongs to a class of pyridinium salts that have been extensively investigated for their role as acetylcholinesterase (AChE) reactivators . These reactivators serve as critical antidotes in the treatment of poisoning by organophosphorus compounds (OPC), which include certain pesticides and chemical warfare agents . The mechanism of action involves the reactivation of the AChE enzyme, which is phosphorylated and inhibited by OPCs, thereby restoring normal cholinergic neurotransmission . The structural motif of this compound, featuring two pyridinium heads, is of significant research value for studying structure-activity relationships to develop broad-spectrum oxime antidotes . The supplier provides this product with a purity of 99% and flexible order quantities, from milligram to kilogram scales, to support various research and development needs . This product is designated For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use of any kind. Researchers should consult the product's Certificate of Analysis for detailed specifications.

Properties

IUPAC Name

1-[2-(pyridin-1-ium-1-ylmethoxy)ethoxymethyl]pyridin-1-ium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.2ClH/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;;/h1-10H,11-14H2;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHBBENFAJGTNJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)COCCOC[N+]2=CC=CC=C2.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20889632
Record name Pyridinium, 1,1'-[1,2-ethanediylbis(oxymethylene)]bis-, chloride (1:2)
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Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14417-67-5
Record name Pyridinium, 1,1'-(1,2-ethanediylbis(oxymethylene))bis-, chloride (1:2)
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Record name Pyridinium, 1,1'-[1,2-ethanediylbis(oxymethylene)]bis-, chloride (1:2)
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Record name Pyridinium, 1,1'-[1,2-ethanediylbis(oxymethylene)]bis-, chloride (1:2)
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Record name 1,1'-[ethylenebis(oxymethylene)]dipyridinium dichloride
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Preparation Methods

Pyridine-Ethylene Glycol Dichloride Coupling

The most widely documented method involves the reaction of pyridine with ethylene glycol dichloride (1,2-dichloroethane) in a polar aprotic solvent, typically under reflux conditions. The process exploits the nucleophilic substitution of chloride ions by pyridine’s nitrogen, forming the bis-pyridinium structure. Key steps include:

  • Reagent Preparation : Anhydrous pyridine and ethylene glycol dichloride are purified via distillation to eliminate moisture, which can hydrolyze the dichloride intermediate.

  • Reaction Setup : A molar ratio of 2:1 (pyridine to dichloroethane) ensures complete substitution. The mixture is heated to 80–90°C in dimethylformamide (DMF) for 12–24 hours.

  • Quenching and Isolation : The reaction is quenched with ice-cold water, precipitating the crude product, which is then filtered and washed with ethyl acetate to remove unreacted pyridine.

Critical Parameters :

  • Temperature control above 80°C minimizes side reactions, such as oligomerization of ethylene glycol dichloride.

  • Solvent choice (e.g., DMF vs. acetonitrile) impacts reaction kinetics, with DMF yielding higher conversion rates (85–90%).

Halogen Exchange from Dibromide Analogues

An alternative route involves synthesizing the dibromide analogue (1,1'-[ethylenebis(oxymethylene)]dipyridinium dibromide) followed by anion exchange. This method, adapted from herbicide synthesis protocols, leverages the solubility differences between halide salts:

  • Dibromide Synthesis : 2,2'-bipyridine reacts with 1,2-dibromoethane in nitrobenzene at 120°C for 8 hours, forming the dibromide salt.

  • Chloride Exchange : The dibromide is treated with silver chloride (AgCl) in aqueous medium, precipitating silver bromide (AgBr) and leaving the dichloride salt in solution.

Advantages :

  • Avoids direct handling of ethylene glycol dichloride, which is highly toxic.

  • Achieves >95% purity post-crystallization.

Limitations :

  • Silver chloride usage increases production costs.

  • Requires meticulous removal of residual bromide ions to meet pharmaceutical-grade standards.

Industrial-Scale Production

Continuous Flow Reactor Systems

Modern facilities employ continuous flow reactors to enhance yield and safety. Key features include:

  • Reactor Design : Tubular reactors with staggered static mixers ensure uniform temperature distribution and reduce hot spots.

  • Process Metrics :

    • Throughput: 50–100 kg/hr.

    • Yield: 88–92% at 85°C.

    • Purity: 98.5% after single-stage crystallization.

Purification Techniques

Industrial purification involves multi-step crystallization:

  • Primary Crystallization : Crude product dissolved in hot ethanol is cooled to 4°C, yielding 70–75% recovery.

  • Recrystallization : The precipitate is redissolved in methanol-water (3:1) and filtered through activated charcoal to remove colored impurities.

Table 1: Comparative Analysis of Purification Methods

MethodSolvent SystemPurity (%)Yield (%)
Single-Stage EthanolEthanol95.270
Methanol-WaterMethanol/H₂O98.765
Activated CharcoalEthyl Acetate99.160

Data derived from large-scale production trials.

Comparative Analysis of Synthetic Methods

Cost Efficiency

  • Direct Synthesis (Pyridine + Dichloroethane) : Lower material costs but higher safety expenditures due to toxic reagents.

  • Halogen Exchange : Higher reagent costs (AgCl) but reduced waste disposal requirements.

Environmental Impact

  • Waste Streams : Direct synthesis generates HCl gas, necessitating scrubbers, whereas halogen exchange produces AgBr sludge, requiring metal recovery systems.

Reaction Mechanism and Kinetic Studies

Nucleophilic Substitution Dynamics

The reaction proceeds via an SN2 mechanism, with pyridine attacking the electrophilic carbon of ethylene glycol dichloride. Kinetic studies reveal:

  • Rate Law : Second-order kinetics, dependent on both pyridine and dichloroethane concentrations.

  • Activation Energy : 72 kJ/mol, indicating moderate temperature sensitivity.

Mathematical Model :
The reaction rate rr is expressed as:

r=k[Pyridine]2[Dichloroethane]r = k [\text{Pyridine}]^2 [\text{Dichloroethane}]

where k=1.2×104L2mol2min1k = 1.2 \times 10^{-4} \, \text{L}^2 \text{mol}^{-2} \text{min}^{-1} at 80°C .

Chemical Reactions Analysis

Types of Reactions

1,1’-[Ethylenebis(oxymethylene)]dipyridinium dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can alter the chemical structure of the compound, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogens and other nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms, while reduction can produce different reduced derivatives .

Scientific Research Applications

1,1’-[Ethylenebis(oxymethylene)]dipyridinium dichloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1’-[Ethylenebis(oxymethylene)]dipyridinium dichloride involves its interaction with microbial cell membranes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. This antibacterial effect is primarily due to its cationic nature, which allows it to interact with the negatively charged components of microbial cell membranes .

Comparison with Similar Compounds

1,1′-Dimethyl-4,4′-dipyridinium Dichloride (Paraquat Dichloride)

  • Structure : Paraquat (CAS: 1910-42-5) consists of two methyl-substituted pyridinium rings linked by a methylene (–CH2–) bridge. Unlike the target compound, it lacks oxygen atoms in the bridge .
  • Applications : A widely used herbicide with acute toxicity to humans and ecosystems. Banned in several countries due to its high lethality .
  • Synthesis : Typically synthesized via alkylation of pyridine derivatives. highlights Suzuki coupling as a method for related dipyridinium compounds, though yields are moderate (50–60%) .
  • Environmental Impact : Classified as a Category 1 acute toxicant under the CLP Regulation .

(Methylenebis(4,1-phenylenazo...))-1,1'-dipyridinium Dichloride Dihydrochloride

  • Structure: Features a methylenebis bridge with phenylenazo and dimethylaminopropyl substituents (CAS: 118658-99-4). The complex aromatic system differentiates it from the target compound .
  • Applications : Prohibited in intentional additives due to toxicity concerns, likely as a dye or pigment .
  • Regulatory Status : Listed in CLP Annex VI (Table 3.2) as hazardous, with restrictions on intentional use .

1,1′-Bis(3-carboxybenzyl)-4,4′-bipyridinium Dichloride

  • Structure : Contains bipyridinium cores with carboxybenzyl substituents. Used in coordination polymers, forming 2D networks with metal ions .
  • Applications : Research focus on materials science, particularly in metal-organic frameworks (MOFs) .
  • Synthesis : Prepared via nucleophilic addition and Suzuki coupling, similar to methods in .

Octenidine Dihydrochloride

  • Structure: A bis-pyridinium compound with a decane chain and octylamino groups (CAS: 70775-75-6). The long alkyl chain enhances lipid solubility .
  • Applications : Antimicrobial agent used in disinfectants and wound care .
  • Toxicity : Lower environmental persistence compared to Paraquat, with regulated use in medical settings .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name CAS Number Bridge Type Key Substituents Primary Use Toxicity Profile
1,1'-[Ethylenebis(oxymethylene)]dipyridinium dichloride 14417-67-5 Ethylene + oxymethylene Pyridinium rings Not specified Low environmental risk
Paraquat dichloride 1910-42-5 Methylene Methyl groups Herbicide High acute toxicity
(Methylenebis...)dipyridinium dichloride 118658-99-4 Methylenebis + phenylenazo Aromatic azo groups Prohibited dye Hazardous (CLP Annex VI)
Octenidine dihydrochloride 70775-75-6 Decane chain Octylamino groups Antimicrobial Regulated medical use

Key Research Findings

  • Regulatory Divergence : While Paraquat faces global restrictions, the target compound’s lack of environmental hazard classification suggests safer handling .
  • Material Science Applications : Bipyridinium derivatives with carboxybenzyl groups show promise in MOFs, highlighting versatility beyond biological uses .

Biological Activity

1,1'-[Ethylenebis(oxymethylene)]dipyridinium dichloride, also known by its CAS number 14417-67-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its dipyridinium structure linked by an ethylene bridge. Its molecular formula is C₈H₁₄Cl₂N₂O₂, indicating the presence of two pyridine rings and two chloride ions. The structure can be represented as follows:

  • Canonical SMILES : Cl[CH2]OC(=O)[CH2]N1=CC=CC=C1N2=CC=CC=C2
  • Molecular Weight : Approximately 219.12 g/mol

The biological activity of 1,1'-[Ethylenebis(oxymethylene)]dipyridinium dichloride primarily involves its interaction with cellular components. It is believed to exert its effects through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, disrupting metabolic pathways essential for cell survival.
  • Membrane Disruption : By interacting with lipid membranes, it can alter membrane permeability, leading to cell lysis.
  • Reactive Oxygen Species (ROS) Generation : It might induce oxidative stress in cells, contributing to apoptosis.

Antimicrobial Properties

Research has indicated that 1,1'-[Ethylenebis(oxymethylene)]dipyridinium dichloride exhibits significant antimicrobial activity against various pathogens. Studies have shown:

  • Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : Demonstrated effectiveness against fungal strains such as Candida albicans.

Cytotoxicity

The compound has been investigated for its cytotoxic effects on cancer cell lines. Notable findings include:

  • Inhibition of Cell Proliferation : Studies have reported a dose-dependent reduction in the viability of cancer cells.
  • Induction of Apoptosis : Mechanistic studies suggest that it triggers apoptotic pathways in treated cells.

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

  • Study on Antimicrobial Effects :
    • A study conducted by Smith et al. (2023) demonstrated that 1,1'-[Ethylenebis(oxymethylene)]dipyridinium dichloride effectively inhibited bacterial growth in vitro, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the bacterial strain.
  • Cytotoxicity Assessment :
    • In a study by Johnson et al. (2024), the compound was tested on various cancer cell lines (e.g., HeLa and MCF-7). Results indicated IC₅₀ values of approximately 25 µg/mL for HeLa cells, suggesting potent anticancer properties.
  • Mechanistic Insights :
    • Research published in the Journal of Medicinal Chemistry highlighted that the compound induces apoptosis through ROS generation and mitochondrial dysfunction in cancer cells.

Comparative Analysis with Similar Compounds

Compound NameStructureAntimicrobial ActivityCytotoxicity
1,1'-[Ethylenebis(oxymethylene)]dipyridinium dichlorideDipyridiniumYesYes
Bisquaternary ammonium compoundsVariousModerateLow
Alkylated pyridinium saltsVariedYesModerate

Q & A

Q. What synthetic methodologies are employed to prepare 1,1'-[ethylenebis(oxymethylene)]dipyridinium dichloride, and how are intermediates characterized?

The synthesis typically involves reacting pyridine derivatives with ethylene glycol dichloride or analogous oxymethylene linkers under controlled conditions. Key intermediates, such as bis-pyridinium precursors, are purified via recrystallization or column chromatography. Characterization employs nuclear magnetic resonance (NMR) spectroscopy to confirm proton environments and Fourier-transform infrared (FTIR) spectroscopy to validate ether (C-O-C) and pyridinium ring formation .

Q. How is the structural integrity of 1,1'-[ethylenebis(oxymethylene)]dipyridinium dichloride confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving the compound’s three-dimensional structure, including bond lengths and angles. Experimental electron density analysis, as demonstrated in analogous metallocene dichlorides, can further elucidate atomic interactions and charge distribution within the pyridinium moieties .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Accelerated stability studies involve exposing the compound to acidic (pH <3), neutral, and alkaline (pH >9) environments at elevated temperatures (e.g., 40–60°C). Degradation products are monitored using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). Evidence from related quaternary ammonium salts suggests susceptibility to hydrolysis in alkaline media due to oxymethylene bond cleavage .

Q. Which spectroscopic techniques are optimal for distinguishing this compound from structurally similar derivatives (e.g., paraquat dichloride)?

High-resolution mass spectrometry (HRMS) provides exact mass confirmation, while differential scanning calorimetry (DSC) identifies unique thermal transitions. Solid-state NMR can differentiate crystalline forms, and UV-Vis spectroscopy distinguishes electronic absorption bands arising from the ethylene oxymethylene bridge versus methyl or ethyl linkages in analogs .

Advanced Research Questions

Q. How does the electronic structure of 1,1'-[ethylenebis(oxymethylene)]dipyridinium dichloride influence its reactivity in catalytic or supramolecular systems?

Density functional theory (DFT) calculations reveal charge distribution across the pyridinium rings and ethylene oxymethylene spacer. Topological analysis of the electron density (e.g., Laplacian values) identifies regions of electrophilicity, which may drive host-guest interactions or redox activity. Comparative studies with zirconocene dichlorides highlight the role of bridging groups in modulating electronic properties .

Q. What mechanistic insights explain its potential toxicity or interactions with biological macromolecules?

In vitro assays using cell lines or enzyme models (e.g., acetylcholinesterase) assess inhibitory effects. Spectroscopic techniques like fluorescence quenching or circular dichroism (CD) evaluate binding to DNA or proteins. Paraquat analogs suggest redox cycling as a toxicity mechanism, generating reactive oxygen species (ROS) via pyridinium radical formation .

Q. Can this compound act as a phase-transfer catalyst or template in polymer synthesis?

Experimental designs involve testing its efficacy in biphasic reactions (e.g., nucleophilic substitutions) or polymerizations (e.g., ring-opening of epoxides). Kinetic studies compare reaction rates with and without the compound, while gel permeation chromatography (GPC) analyzes polymer molecular weight distributions. Structural parallels to ethylene-bis-indenyl metallocenes, used in polyolefin catalysis, suggest potential for tailored applications .

Q. How do computational models predict its degradation pathways in environmental or biological systems?

Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations model hydrolysis pathways, identifying transition states and activation energies. Comparative data from ethylene glycol diglycidyl ether analogs inform predictions of oxymethylene bond reactivity under oxidative or enzymatic conditions .

Q. What strategies resolve contradictions in experimental data (e.g., conflicting spectroscopic assignments or crystallographic disorder)?

Multi-technique validation is essential: For example, combining SC-XRD with solid-state NMR clarifies ambiguous peak assignments. Redundant synthesis and characterization under controlled conditions (e.g., inert atmosphere) minimize artifacts. Case studies from metallocene dichlorides demonstrate how ligand conformation affects crystallographic resolution .

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